molecular formula C10H8BrN B570563 5-Bromonaphthalen-2-amine CAS No. 116400-84-1

5-Bromonaphthalen-2-amine

Cat. No.: B570563
CAS No.: 116400-84-1
M. Wt: 222.085
InChI Key: UYORWLNZLDKCJS-UHFFFAOYSA-N
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Description

5-Bromonaphthalen-2-amine is an organic compound with the molecular formula C₁₀H₈BrN It is a derivative of naphthalene, where a bromine atom is substituted at the fifth position and an amine group is substituted at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromonaphthalen-2-amine typically involves the bromination of naphthalen-2-amine. One common method is the direct bromination of naphthalen-2-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where naphthalen-2-amine is reacted with a brominating agent in a reactor. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yield and purity of the product. The product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromonaphthalen-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives with different oxidation states.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalenes, while oxidation can produce nitro or nitroso derivatives.

Scientific Research Applications

5-Bromonaphthalen-2-amine has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Material Science: It is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 5-Bromonaphthalen-2-amine involves its interaction with molecular targets through its functional groups. The amine group can form hydrogen bonds and participate in nucleophilic reactions, while the bromine atom can undergo substitution reactions. These interactions can affect various molecular pathways, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-amine: Lacks the bromine substitution, making it less reactive in certain substitution reactions.

    5-Chloronaphthalen-2-amine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    5-Iodonaphthalen-2-amine: Contains an iodine atom, which is larger and more reactive than bromine, affecting its chemical behavior.

Uniqueness

5-Bromonaphthalen-2-amine is unique due to the presence of the bromine atom, which provides specific reactivity and properties that are useful in various chemical reactions and applications. Its balance of reactivity and stability makes it a valuable compound in organic synthesis and research.

Properties

IUPAC Name

5-bromonaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYORWLNZLDKCJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40668502
Record name 5-Bromonaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116400-84-1
Record name 5-Bromonaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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